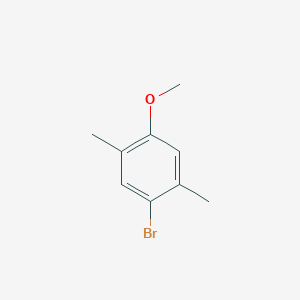

1-Bromo-4-methoxy-2,5-dimethylbenzene

Descripción

Contextualization within Modern Organic Synthesis and Advanced Materials Research

In the realm of modern organic synthesis, 1-Bromo-4-methoxy-2,5-dimethylbenzene and its analogs are valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the bromine atom allows for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds through powerful catalytic methods like the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Furthermore, in the field of advanced materials research, brominated aromatic compounds are instrumental in the synthesis of functional polymers and liquid crystals. The ability to precisely tailor the molecular structure through reactions at the C-Br bond allows for the fine-tuning of material properties such as thermal stability, electronic conductivity, and liquid crystalline behavior. For instance, related brominated compounds are key intermediates in the synthesis of oligomers and polymers, and they can exhibit interesting liquid crystal properties themselves. whiterose.ac.uk

Overview of Aromatic Substitution Patterns and Their Influence on Reactivity

The reactivity of an aromatic ring is significantly influenced by the nature and position of its substituents. In this compound, the benzene (B151609) ring is decorated with a bromine atom, a methoxy (B1213986) group, and two methyl groups.

The methoxy (-OCH₃) group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. The methyl (-CH₃) groups are also activating and ortho, para-directing, albeit to a lesser extent, through an inductive effect.

Conversely, the bromine (Br) atom is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director because of the resonance effect of its lone pairs. The interplay of these activating and deactivating groups, along with the steric hindrance imposed by the methyl groups, dictates the regioselectivity and rate of further substitution reactions on the aromatic ring.

In the context of cross-coupling reactions, the electron-donating nature of the methoxy and methyl groups can influence the reactivity of the carbon-bromine bond. Electron-rich aryl bromides can sometimes exhibit different reactivity profiles in palladium-catalyzed couplings compared to their electron-deficient counterparts. nih.gov

Identification of Key Research Questions and Emerging Areas in Brominated Aryl Ether Chemistry

The unique substitution pattern of this compound places it at the intersection of several key research questions in the chemistry of brominated aryl ethers. Current research is actively exploring:

Novel Catalytic Systems: The development of more efficient and selective catalysts for cross-coupling reactions involving electron-rich and sterically hindered aryl bromides like this compound remains an area of intense investigation.

Functional Material Synthesis: There is growing interest in utilizing substituted brominated aryl ethers as monomers for the synthesis of novel polymers with tailored electronic and photophysical properties. For example, similar halogenated compounds are used as precursors for the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs). nih.gov

Mechanistic Studies: A deeper understanding of the reaction mechanisms, including the influence of ligand design and reaction conditions on the efficiency and selectivity of transformations involving this and related compounds, is crucial for the rational design of new synthetic methodologies.

The exploration of compounds like this compound continues to push the boundaries of synthetic chemistry, offering new avenues for the creation of complex molecules and innovative materials.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-methoxy-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSZMKUHFOKNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372910 | |

| Record name | 4-Bromo-2,5-dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58106-25-5 | |

| Record name | 4-Bromo-2,5-dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-methoxy-2,5-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4 Methoxy 2,5 Dimethylbenzene

Established Synthetic Routes and Reaction Pathway Analysis

The synthesis of 1-Bromo-4-methoxy-2,5-dimethylbenzene is primarily achieved through the bromination of its precursor, 2,5-dimethylanisole (B158103). The key challenge lies in controlling the position of bromination on the aromatic ring, which is influenced by the directing effects of the existing methoxy (B1213986) and methyl substituents.

Electrophilic Aromatic Substitution Strategies for Regioselective Bromination

Electrophilic aromatic substitution (EAS) is the most common and direct method for synthesizing this compound. wku.edu The reaction involves the substitution of a hydrogen atom on the aromatic ring of 2,5-dimethylanisole with a bromine atom.

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its resonance effect, which donates electron density to the ring. The two methyl groups (-CH₃) are also activating, ortho, para-directing groups via an inductive effect. In 2,5-dimethylanisole, the positions ortho to the methoxy group are positions 2 and 6, and the para position is position 4.

Position 2 is occupied by a methyl group.

Position 6 is sterically hindered by the adjacent methyl group at position 5.

Position 4 is the most electronically activated and sterically accessible site for the incoming electrophile (Br⁺).

Therefore, the bromination of 2,5-dimethylanisole regioselectively yields the this compound isomer. Common brominating agents for this transformation include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). nih.govsyntheticpages.org

Reaction with Molecular Bromine (Br₂): This classic method often involves dissolving 2,5-dimethylanisole in a non-polar solvent like carbon tetrachloride (CCl₄) and adding a solution of bromine, typically at a reduced temperature (e.g., 0°C) to control the reaction rate and prevent over-bromination. syntheticpages.orgchemspider.com A Lewis acid catalyst is generally not required due to the highly activated nature of the anisole (B1667542) ring.

Reaction with N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to Br₂. It is often used in polar solvents like acetonitrile (B52724) (MeCN) or with a silica (B1680970) gel support. nih.govdocumentsdelivered.com The use of NBS can improve the regioselectivity and lead to cleaner reactions with fewer byproducts. documentsdelivered.com Zeolites have also been employed to induce high para-selectivity in the electrophilic bromination of similar aromatic substrates. nih.gov

Radical Bromination Approaches and Optimization of Reaction Conditions

Radical bromination is generally not a suitable method for the direct synthesis of aryl bromides like this compound from an aromatic precursor. This type of reaction, typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN), proceeds via a free-radical mechanism.

For substrates like 2,5-dimethylanisole, radical conditions preferentially lead to the bromination of the benzylic positions (the methyl groups) rather than the aromatic ring itself. researchgate.netresearchgate.net This would result in the formation of bromomethyl derivatives, such as 1-(bromomethyl)-4-methoxy-2,5-dimethylbenzene or 1,4-bis(bromomethyl)-2-methoxy-5-methylbenzene, not the desired aryl bromide. The reaction of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) with NBS, for example, has been shown to produce various benzylic bromination products. researchgate.net Therefore, electrophilic substitution remains the standard and effective approach for the title compound.

Transition-Metal-Catalyzed Methodologies for Aryl Halide Formation

While electrophilic substitution is the dominant strategy, modern organic synthesis has seen the rise of transition-metal-catalyzed C-H activation for the formation of aryl halides. These methods offer alternative pathways that can sometimes provide different selectivity or functional group tolerance. uva.esmdpi.com

Catalytic systems based on palladium (Pd), rhodium (Rh), or copper (Cu) can facilitate the direct halogenation of a C-H bond on an aromatic ring. The general mechanism involves the coordination of the metal to the aromatic ring, followed by C-H bond cleavage to form a metallacyclic intermediate, and subsequent reaction with a halogen source.

While specific, high-yield protocols for the transition-metal-catalyzed synthesis of this compound are not extensively documented in comparison to EAS methods, the principles of directed C-H functionalization could be applied. The methoxy group can act as a directing group, guiding the metal catalyst to an adjacent ortho C-H bond. However, for this particular substrate, the electronic and steric factors already strongly favor the desired isomer via EAS, making the development of a complex catalytic system less common. Transition-metal catalysis is more frequently employed for substrates where regioselectivity is difficult to control with classical methods. uva.esmdpi.com

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired product while minimizing the formation of isomers or poly-brominated byproducts. Key parameters include the choice of brominating agent, solvent, temperature, and reaction time.

| Parameter | Variation | Effect on Reaction |

| Brominating Agent | Molecular Bromine (Br₂) | Highly reactive; can lead to over-bromination if not controlled. |

| N-Bromosuccinimide (NBS) | Milder and more selective; often results in cleaner product formation. nih.gov | |

| Solvent | Carbon Tetrachloride (CCl₄) | Non-polar; effective for Br₂ reactions but is a toxic halogenated solvent. syntheticpages.org |

| Acetonitrile (MeCN) | Polar aprotic; commonly used with NBS, promoting a clean reaction. nih.gov | |

| Water (H₂O) | A green solvent alternative, often used with reagents like Oxone/NaBr. sciencemadness.org | |

| Temperature | Low (0°C) | Slows the reaction rate, increasing selectivity and preventing byproduct formation. syntheticpages.org |

| Room Temperature | May lead to faster reaction but with potentially lower purity and yield. chemspider.com | |

| Catalyst | None | Often sufficient for highly activated rings like 2,5-dimethylanisole. |

| Zeolites / Silica Gel | Can be used with NBS to enhance para-selectivity and simplify workup. nih.gov |

For example, a study on the bromination of 3,5-dimethylanisole (B1630441) using bromine in CCl₄ at 0°C reported a quantitative yield of the mono-brominated product, highlighting the effectiveness of temperature control. syntheticpages.orgchemspider.com In contrast, conducting the same reaction at room temperature resulted in a lower yield and reduced purity. chemspider.com The choice of NBS in acetonitrile is another optimized condition that often provides high yields of the desired aryl bromide from activated aromatic compounds. nih.gov

Chemical Reactivity and Transformation Studies of 1 Bromo 4 Methoxy 2,5 Dimethylbenzene

Mechanistic Investigations of Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring is a key site for functionalization, enabling a range of substitution and coupling reactions. Its reactivity is influenced by the electron-donating nature of the methoxy (B1213986) and methyl substituents on the benzene (B151609) ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Reactivity Profiling

The classical Nucleophilic Aromatic Substitution (SNAr) reaction proceeds via an addition-elimination mechanism, which requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO2 or -CN) positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction. libretexts.orgyoutube.com

The structure of 1-Bromo-4-methoxy-2,5-dimethylbenzene contains electron-donating groups (the methoxy and two methyl groups). These substituents increase the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. masterorganicchemistry.com Consequently, the formation of the required anionic intermediate is energetically unfavorable, making the compound generally unreactive under standard SNAr conditions. libretexts.org For nucleophilic substitution to occur on such electron-rich rings, more forcing conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, are typically required. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming new bonds at the site of the bromine atom on aryl bromides. This compound serves as an effective substrate in these transformations.

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid. mdpi.comarkat-usa.org For this compound, this reaction provides a direct route to biaryl compounds or substituted benzene derivatives.

C-N and C-O Bond Formation: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org This reaction couples aryl halides with amines (for C-N bonds) or alcohols (for C-O bonds) and is known for its broad substrate scope and functional group tolerance. The electron-rich nature of this compound makes it a suitable candidate for these coupling reactions, often requiring a palladium catalyst paired with a specialized phosphine (B1218219) ligand and a strong base. nih.govresearchgate.net

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product |

|---|---|---|---|---|

| Suzuki Coupling (C-C) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Methoxy-2,5-dimethyl-1,1'-biphenyl |

| Buchwald-Hartwig Amination (C-N) | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | N-(4-methoxy-2,5-dimethylphenyl)aniline |

| Buchwald-Hartwig Etherification (C-O) | Phenol (B47542) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1-Methoxy-4-phenoxy-2,5-dimethylbenzene |

Metal-Halogen Exchange Reactions and Subsequent Quenching Methodologies

Metal-halogen exchange is a fundamental transformation that converts the C-Br bond into a highly nucleophilic C-metal bond. This reaction is typically very fast and is performed at low temperatures to prevent side reactions. harvard.edu

Treating this compound with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) results in a rapid exchange of bromine for lithium. harvard.edulookchem.com This generates a potent aryllithium intermediate, which can then be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups.

Alternatively, a Grignard reagent can be formed by reacting the aryl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). wisc.eduwikipedia.orgorgsyn.org The resulting organomagnesium compound is also a strong nucleophile, albeit generally less reactive than its aryllithium counterpart. youtube.com

| Reagent | Intermediate Formed | Quenching Electrophile | Final Product |

|---|---|---|---|

| n-Butyllithium | 4-Methoxy-2,5-dimethylphenyllithium | CO₂ | 4-Methoxy-2,5-dimethylbenzoic acid |

| n-Butyllithium | 4-Methoxy-2,5-dimethylphenyllithium | DMF (N,N-Dimethylformamide) | 4-Methoxy-2,5-dimethylbenzaldehyde |

| Mg / THF | (4-Methoxy-2,5-dimethylphenyl)magnesium bromide | H₂O | 1-Methoxy-2,5-dimethylbenzene |

| Mg / THF | (4-Methoxy-2,5-dimethylphenyl)magnesium bromide | Formaldehyde | (4-Methoxy-2,5-dimethylphenyl)methanol |

Reactivity of the Methoxy Group on the Aromatic Ring

The methoxy group (-OCH₃) is another key functional handle on the molecule, offering pathways for deprotection and directing subsequent reactions.

Cleavage and Functional Group Interconversion Strategies

The ether linkage of the methoxy group is robust but can be cleaved under specific conditions to reveal a hydroxyl group. The most common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). The reaction proceeds via coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a phenol after aqueous workup. Other strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can also be used, typically at elevated temperatures. This transformation converts this compound into 4-bromo-2,5-dimethylphenol, a valuable intermediate for further synthesis.

Participation in Cyclization Reactions

The methoxy group can play a significant role in cyclization reactions, primarily through its electronic influence as an ortho, para-director. In reactions involving metallation of the aromatic ring, the methoxy group can direct deprotonation to an adjacent ortho position, a process known as directed ortho-metallation.

However, in the context of this compound, both ortho positions to the methoxy group are already substituted with methyl and bromo groups. Therefore, its primary role in cyclization strategies often follows an initial transformation. For instance, in a Parham cyclization, a molecule must possess both a halogenated aryl ring and a side chain containing an electrophile. If this compound were modified to include such a side chain, the initial metal-halogen exchange at the bromine position would create a nucleophilic center that could then attack the electrophilic side chain intramolecularly to form a new ring. In such a scenario, the methoxy group would act as an important electronic modulator of the ring's reactivity, but it would not directly participate in the bond-forming event of the cyclization.

Chemical Transformations Involving the Methyl Groups on the Aromatic System

The reactivity of the methyl groups in this compound is significantly influenced by their position on the aromatic ring and the electronic effects of the bromo and methoxy substituents. These benzylic positions are susceptible to a variety of transformations, including halogenation, oxidation, and reduction, which allow for further functionalization of the molecule.

Side-Chain Halogenation and Functionalization

The methyl groups of this compound can undergo free-radical halogenation, a reaction that selectively targets the benzylic C-H bonds. N-Bromosuccinimide (NBS) is a common reagent for this transformation, typically used with a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. youtube.com

The regioselectivity of the bromination is determined by the relative stability of the benzylic radical intermediates. The electron-donating methoxy group and the electron-withdrawing bromine atom exert opposing electronic effects on the aromatic ring, which in turn influences the stability of the radicals formed at the C2 and C5 methyl positions. The methoxy group, being a strong activating group, increases electron density at the ortho and para positions, which would stabilize an adjacent benzylic radical. Conversely, the inductive effect of the bromine atom is electron-withdrawing.

Considering the positions of the substituents, the methyl group at C2 is ortho to the bromine and meta to the methoxy group, while the methyl group at C5 is meta to the bromine and ortho to the methoxy group. The stabilizing effect of the methoxy group is generally stronger than the destabilizing effect of the bromine atom. Therefore, the benzylic radical at the C5 position is expected to be more stabilized through resonance with the electron-donating methoxy group. This would lead to a preferential bromination of the C5 methyl group. A study on the radical bromination of 4-methoxy-1,2-dimethylbenzene showed that the major product was 1-(dibromomethyl)-4-methoxy-2-methylbenzene, indicating a preference for halogenation at the methyl group para to the methoxy group. nih.gov

The resulting benzylic bromides are versatile intermediates for further functionalization. They can readily undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as alcohols, ethers, amines, and cyanides.

| Reactant | Reagent | Product(s) | Reaction Conditions |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 1-Bromo-5-(bromomethyl)-4-methoxy-2-methylbenzene (major) and 1-Bromo-2-(bromomethyl)-4-methoxy-5-methylbenzene (minor) | Reflux in a non-polar solvent (e.g., CCl4) |

Oxidation and Reduction Processes

The methyl groups of this compound can be oxidized to carboxylic acids using strong oxidizing agents. Potassium permanganate (B83412) (KMnO4) in acidic or alkaline conditions is a common reagent for this transformation. doubtnut.commasterorganicchemistry.comvedantu.com The reaction proceeds via oxidation of the benzylic carbons. Irrespective of the length of the alkyl side chain, it is typically oxidized down to a carboxylic acid group, provided there is at least one benzylic hydrogen. vedantu.com

In the case of this compound, both methyl groups can be oxidized to form 2-bromo-5-methoxyterephthalic acid. The reaction would require harsh conditions, and the electron-rich nature of the ring due to the methoxy group might make it susceptible to ring cleavage under very strong oxidizing conditions. The oxidation of xylenes (B1142099) with acidic KMnO4 is a known method to produce the corresponding phthalic acids. doubtnut.com

| Reactant | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO4) | 2-Bromo-5-methoxyterephthalic acid | Acidic or alkaline solution, heat |

Reduction of the benzylic functional groups is also a possible transformation. For instance, if the methyl groups were first halogenated, the resulting benzylic halides could be reduced to the corresponding methyl groups using a variety of reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. This two-step process of halogenation followed by reduction would not be a net change unless isotopic labeling was desired.

Cycloaddition and Rearrangement Reactions of the Substituted Benzene Core

The substituted benzene core of this compound, while aromatic and generally stable, can participate in cycloaddition and rearrangement reactions under specific conditions, often involving high energy intermediates or harsh reaction conditions.

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.org Aromatic compounds like benzene are generally poor dienes due to their aromatic stability. However, electron-rich aromatic compounds can sometimes act as dienes in Diels-Alder reactions, particularly with very reactive dienophiles. masterorganicchemistry.com this compound is an electron-rich aromatic system due to the methoxy and dimethyl substituents. It is conceivable that under forcing conditions (high temperature or pressure) or with highly electron-deficient dienophiles, it could undergo a Diels-Alder reaction. However, such reactions are rare and often have low yields.

A more plausible cycloaddition reaction involving the benzene ring would be through the formation of a benzyne intermediate. Aryl halides, such as this compound, can be converted to benzynes upon treatment with a strong base like sodium amide. The resulting highly reactive benzyne can then undergo cycloaddition with a variety of dienes.

Skeletal rearrangements of substituted aromatic compounds can occur under certain conditions, often catalyzed by strong acids. rsc.orgnih.gov These rearrangements can involve the migration of alkyl groups or other substituents around the aromatic ring. For this compound, treatment with a strong Lewis acid or superacid could potentially lead to isomerization through methyl group migration, although this would likely require significant energy input to overcome the aromatic stabilization. Such rearrangements often proceed through cationic intermediates, and the stability of these intermediates would dictate the feasibility and outcome of the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 4 Methoxy 2,5 Dimethylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical environments of NMR-active nuclei such as ¹H and ¹³C, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-bromo-4-methoxy-2,5-dimethylbenzene is predicted to be relatively simple due to the substitution pattern, which eliminates proton-proton coupling between the aromatic hydrogens. The spectrum would feature five distinct signals:

Two singlets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons at the C3 and C6 positions. The proton at C6, being ortho to the bromine atom, would likely appear at a slightly different chemical shift than the proton at C3, which is positioned between a methoxy (B1213986) and a methyl group.

A singlet around δ 3.8 ppm, corresponding to the three protons of the methoxy (-OCH₃) group.

Two distinct singlets in the aliphatic region (typically δ 2.2-2.4 ppm) for the protons of the two methyl groups at C2 and C5. These methyl groups are in different chemical environments and are therefore not equivalent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show nine unique signals, one for each carbon atom in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent.

Six signals would be present in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group (C4) would be the most deshielded, appearing furthest downfield. The carbon attached to the bromine (C1) would appear around δ 115-120 ppm. The remaining four aromatic carbons (C2, C3, C5, C6) would have distinct chemical shifts influenced by their respective substituents.

The methoxy carbon signal is expected around δ 55-60 ppm.

The two methyl carbon signals would appear in the upfield region (δ 15-25 ppm). The principles of ¹³C NMR of substituted benzenes, such as in 1,4-dimethylbenzene, support the prediction of distinct signals for each carbon atom in asymmetric molecules. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| C1 | - | ~117 ppm |

| C2 | - | ~130 ppm |

| C3 | ~6.8 ppm (s, 1H) | ~115 ppm |

| C4 | - | ~158 ppm |

| C5 | - | ~135 ppm |

| C6 | ~7.1 ppm (s, 1H) | ~133 ppm |

| C2-CH₃ | ~2.3 ppm (s, 3H) | ~16 ppm |

| C5-CH₃ | ~2.2 ppm (s, 3H) | ~20 ppm |

| C4-OCH₃ | ~3.8 ppm (s, 3H) | ~56 ppm |

To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, no cross-peaks would be expected in the aromatic region, confirming that the two aromatic protons are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signal at ~6.8 ppm to the carbon at ~115 ppm (C3-H3), the proton signal at ~7.1 ppm to the carbon at ~133 ppm (C6-H6), and the methyl and methoxy proton signals to their corresponding carbon signals.

The methoxy protons (~3.8 ppm) to the C4 carbon (~158 ppm).

The C2-methyl protons (~2.3 ppm) to C1, C2, and C3.

The aromatic proton at C3 (~6.8 ppm) to C1, C2, C4, and C5. These correlations would piece together the substitution pattern on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. Key NOESY correlations would be expected between the methoxy protons and the aromatic proton at C3, and between the C2-methyl protons and the aromatic proton at C3, confirming their ortho relationship.

While this compound itself is not fluorinated and therefore has no ¹⁹F NMR spectrum, this technique is indispensable for characterizing its fluorinated analogues. If, for instance, the bromo-substituent were replaced by fluorine, ¹⁹F NMR would show a signal whose chemical shift is highly sensitive to the electronic environment of the aromatic ring. Furthermore, coupling between the fluorine nucleus and nearby protons (³JFH and ⁴JFH) would provide valuable information for confirming the fluorine's position on the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectrum provides a fingerprint that is characteristic of the compound and its functional groups. For this compound, the following characteristic bands are expected, based on data from similar structures like 1-bromo-4-methoxybenzene. nist.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretches from the methyl and methoxy groups are expected in the 2850-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The strong C-O stretching band for the aryl-alkyl ether linkage is one of the most characteristic peaks and is expected to appear in the range of 1230-1270 cm⁻¹ (asymmetric stretch) and 1020-1050 cm⁻¹ (symmetric stretch).

C-Br Stretching: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1050 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₁BrO), the calculated monoisotopic mass is 213.9993 Da. uni.lu

A key feature in the mass spectrum of a bromo-compound is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).

The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule would likely include:

Loss of a methyl radical (M-15): Cleavage of a methyl group from the aromatic ring or the methoxy group to form a stable benzylic or oxonium cation.

Loss of a methoxy radical (M-31): Cleavage of the methoxy group.

Loss of a bromine atom (M-79/81): Cleavage of the C-Br bond.

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for various adducts, such as the [M+H]⁺ ion (m/z 215.00661, CCS 135.8 Ų) and the [M+Na]⁺ ion (m/z 236.98855, CCS 149.0 Ų). uni.lu

X-ray Crystallography for Solid-State Structural Determination of the Chemical Compound and Its Analogues

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.

While a crystal structure for this compound has not been reported, analysis of a structurally similar compound, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, illustrates the type of data that can be obtained. nih.gov In the structure of this analogue, precise C-C, C-S, S-O, and C-Br bond lengths were determined. nih.gov The analysis also revealed the dihedral angle between the plane of the benzene ring and the substituent groups, as well as intermolecular interactions in the crystal lattice, such as weak Br···O interactions. nih.gov A similar study on this compound would confirm the substitution pattern and provide invaluable insight into its solid-state conformation and intermolecular packing forces.

Computational Chemistry and Theoretical Investigations of 1 Bromo 4 Methoxy 2,5 Dimethylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 1-Bromo-4-methoxy-2,5-dimethylbenzene, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are employed to predict its equilibrium geometry in the gas phase or in solution. mdpi.comresearchgate.net

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation. The results of such a calculation would provide a detailed picture of the molecule's shape, including the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986) and methyl substituents. In similar substituted anisoles, the methoxy group's orientation relative to the aromatic ring is a key conformational feature. researchgate.net

Beyond geometry, DFT calculations yield crucial information about the electronic structure. This includes the distribution of electron density, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net MEP maps are particularly useful as they reveal the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). nih.gov

Below is a representative table illustrating the kind of data obtained from a DFT geometry optimization and electronic structure calculation for a molecule like this compound.

| Parameter | Optimized Value |

| Selected Bond Lengths (Å) | |

| C-Br | 1.895 |

| C-O (methoxy) | 1.365 |

| O-CH3 (methoxy) | 1.425 |

| C-C (aromatic, avg.) | 1.395 |

| **Selected Bond Angles (°) ** | |

| C-C-Br | 119.5 |

| C-C-O | 121.0 |

| C-O-C | 118.0 |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 Debye |

| Note: The values in this table are hypothetical and serve as an illustration of the typical output from a DFT calculation. Actual values would require a specific calculation to be performed. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.gov

For a relatively flexible molecule like this compound, which has a rotatable methoxy group, MD simulations can be used to explore its conformational landscape. chemistrysteps.com The simulation would track the rotation around the C(aromatic)-O bond, revealing the preferred dihedral angles and the energy barriers between different conformations. This is crucial for understanding how the molecule's shape fluctuates under different conditions (e.g., in various solvents or at different temperatures). nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Quantum Chemical Calculations

Quantum chemical calculations are an invaluable tool for predicting and interpreting spectroscopic data. These theoretical predictions can aid in the structural confirmation of newly synthesized compounds and help assign experimental signals. researchgate.net

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of quantum chemistry. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei. researchgate.net The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). mdpi.com These predictions can be highly accurate and are often used to resolve ambiguities in the assignment of complex NMR spectra. mdpi.com

Below is an illustrative table of predicted NMR chemical shifts for this compound, based on general principles for substituted benzenes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 115 - 120 |

| Methyl (CH₃) | 2.2 - 2.4 | 15 - 20 |

| Methoxy (OCH₃) | 3.8 - 4.0 | 55 - 60 |

| C-Br | - | 110 - 115 |

| C-OCH₃ | - | 155 - 160 |

| C-CH₃ | - | 130 - 135 |

| Note: These are estimated ranges. Precise calculated values would depend on the level of theory and basis set used. |

IR Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov These calculations provide insight into the electronic transitions occurring within the molecule, such as π → π* transitions in the aromatic ring. rsc.org

Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. rsc.orgmdpi.com By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products.

This process involves locating and characterizing the structures of transition states—the high-energy species that exist at the peak of the reaction energy barrier. nih.gov The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor controlling the reaction rate. Computational methods can also calculate vibrational frequencies of the transition state; a valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. smu.edu

For a molecule like this compound, one could computationally study various reactions, such as electrophilic aromatic substitution or nucleophilic substitution at the bromine-bearing carbon. For instance, the mechanism of further bromination could be explored. nih.govresearchgate.net The calculations would help determine the most likely position of attack (regioselectivity) by comparing the activation energies for different pathways. The model would also reveal the structure of the intermediates, such as the sigma complex (arenium ion), and the transition states leading to and from it. nih.gov By providing a step-by-step description of bond-breaking and bond-forming events, these computational studies offer a fundamental understanding of the molecule's reactivity. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. aidic.it A QSPR model is a mathematical equation that correlates numerical descriptors of a molecule's structure with a specific property of interest. These properties can range from physicochemical characteristics like boiling point and solubility to biological activity. semanticscholar.orgnih.gov

For analogues of this compound, such as other halogenated anisoles, QSPR models have been developed to predict important environmental and physical properties. nih.gov The first step in building a QSPR model is to calculate a set of molecular descriptors for a series of related compounds with known experimental property values. These descriptors can encode various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D connectivity of atoms.

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular volume).

Quantum-chemical descriptors: Calculated using methods like DFT, such as HOMO/LUMO energies, dipole moment, and parameters derived from the molecular electrostatic potential. nih.gov

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) are used to find the best correlation between a subset of descriptors and the property being modeled. nih.gov For example, a QSPR study on 134 halogenated anisoles successfully established linear relationships for predicting properties like vapor pressure, n-octanol/water partition coefficient, and aqueous solubility using descriptors derived from electrostatic potentials and molecular volume. nih.gov

The resulting models can then be used to predict the properties of new or untested compounds within the same chemical class, providing a rapid and cost-effective alternative to experimental measurements. nih.gov

The table below illustrates the components of a typical QSPR model for a physicochemical property.

| Property Predicted | Molecular Descriptors Used in the Model | Statistical Quality |

| Aqueous Solubility (-log S_w) | Molecular Volume (V_mc) | R² = 0.92 |

| Minimum Electrostatic Potential (V_min) | Q² = 0.90 | |

| Average Negative Surface Potential (V_s,av⁻) | ||

| n-Octanol/Water Partition Coefficient (log K_ow) | Molecular Volume (V_mc) | R² = 0.95 |

| A measure of electrostatic potential variance (ν) | Q² = 0.94 | |

| HOMO Energy (E_HOMO) | ||

| Note: This table is a conceptual representation based on published QSPR studies for halogenated anisoles. nih.gov R² represents the coefficient of determination for the training set, and Q² represents the cross-validated R². |

Applications of 1 Bromo 4 Methoxy 2,5 Dimethylbenzene in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block in Complex Organic Molecule Synthesis

1-Bromo-4-methoxy-2,5-dimethylbenzene serves as a versatile building block in the synthesis of complex organic molecules due to its unique combination of functional groups: a reactive bromine atom, an electron-donating methoxy (B1213986) group, and two methyl groups on a benzene (B151609) ring. This substitution pattern allows for regioselective functionalization, making it a valuable precursor in various synthetic endeavors. The bromine atom is particularly useful as it can be readily converted into other functional groups or used as a handle for cross-coupling reactions, which are fundamental to modern organic synthesis.

Precursor for Advanced Pharmaceutical Intermediates and Target Molecules

The structural motif of a substituted methoxybenzene is prevalent in many biologically active compounds. While direct examples of this compound in the synthesis of specific pharmaceuticals are not extensively documented in publicly available literature, its potential as a precursor is significant. For instance, structurally similar compounds, such as 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene, have been identified as key intermediates in the synthesis of clinical trial drugs like Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor. google.com This highlights the utility of such brominated methoxybenzene derivatives in constructing complex molecular architectures required for pharmaceutical applications. The presence of the bromo group allows for the introduction of various pharmacophores through reactions like Suzuki, Heck, or Buchwald-Hartwig cross-coupling, enabling the synthesis of a diverse range of potential drug candidates.

Synthesis of Agrochemicals and Specialty Chemicals

The development of novel agrochemicals often relies on the synthesis of molecules with specific substitution patterns on an aromatic core to achieve desired biological activity and environmental compatibility. 1-Bromoalkylbenzene derivatives are recognized as useful intermediates for the production of both medicines and agrochemicals. google.com The methoxy and dimethyl substituents on the benzene ring of this compound can influence the lipophilicity and metabolic stability of the final product, which are critical parameters for agrochemical design. The bromo-functionality provides a convenient point for chemical modification to generate a library of compounds for screening as potential herbicides, insecticides, or fungicides.

Development of Monomers for Functional Polymers

Functional polymers with tailored electronic and optical properties are at the forefront of materials science research. The synthesis of these materials often begins with the design and preparation of specific monomer units. While direct polymerization of this compound is not a common application, its derivatives can serve as crucial monomers. For example, through cross-coupling reactions, the bromo group can be replaced with a vinyl or other polymerizable group. The resulting styrene-type monomer could then be polymerized to create polymers with specific refractive indices, thermal stabilities, or conductive properties, influenced by the methoxy and dimethyl substituents on the aromatic ring. The synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) often involves the polymerization of specifically functionalized thiophene (B33073) monomers, highlighting the importance of tailored building blocks in polymer synthesis. frontiersin.org

Contribution to the Development of New Catalysts and Ligand Systems

The performance of transition metal catalysts, particularly those based on palladium, is heavily dependent on the electronic and steric properties of their supporting ligands. sigmaaldrich.com Phosphine (B1218219) ligands are a cornerstone of many catalytic systems used in cross-coupling reactions. The synthesis of novel phosphine ligands often involves the reaction of a halophosphine with an organometallic reagent derived from an aryl halide. beilstein-journals.orgnih.gov

This compound can serve as a precursor for the synthesis of electron-rich phosphine ligands. The electron-donating methoxy and methyl groups on the aromatic ring can increase the electron density on the phosphorus atom of the resulting phosphine ligand. This, in turn, can enhance the catalytic activity of the metal center, for instance, by promoting the oxidative addition step in a catalytic cycle. orgsyn.org The strategic placement of these substituents can also influence the steric environment around the metal center, providing control over the selectivity of the catalytic reaction. editage.comnih.gov

Interactive Data Table: Potential Phosphine Ligand Precursors

| Precursor Compound | Potential Ligand Type | Key Feature |

|---|---|---|

| This compound | Arylphosphine | Electron-rich aromatic backbone |

| 2-Bromo-1,3-dimethylbenzene | Arylphosphine | Sterically hindered |

Integration into Multi-Component Reaction Sequences for Diversified Product Libraries

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency and ability to generate diverse libraries of compounds for drug discovery and other applications. While specific examples of this compound in well-known MCRs like the Ugi or Passerini reactions are not readily found, its structure is amenable to such transformations.

The bromo-substituent can be transformed into other functional groups, such as an aldehyde or an isocyanide, which are common components in MCRs. For example, conversion of the bromo group to a formyl group would yield a substituted benzaldehyde (B42025) that could participate in a Biginelli or Hantzsch-type reaction. Alternatively, palladium-catalyzed carbonylation could introduce a carbonyl group, further expanding its synthetic utility in MCRs. The inherent reactivity of the brominated aromatic ring also allows for its use in sequential, one-pot reactions that combine cross-coupling with other transformations, effectively creating a multi-component process.

Utility in the Synthesis of Functionalized Aromatic Systems for Electronic or Optical Applications

Functionalized aromatic compounds are the building blocks for a wide range of materials with interesting electronic and optical properties, including organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and conductive polymers. The synthesis of these materials often relies on the precise arrangement of electron-donating and electron-withdrawing groups on an aromatic scaffold.

This compound, with its electron-donating methoxy and methyl groups, can be a valuable precursor in this field. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, the bromo-substituent can be replaced with extended π-conjugated systems, such as styryl or biphenyl (B1667301) groups. This allows for the creation of larger, more complex aromatic structures with tailored photophysical properties. For example, derivatives of distyrylbenzene (B1252955) (DSB) are known to be used as dopants in OLEDs, and their emission spectra can be tuned by the substituents on the aromatic rings. sinica.edu.tw The electron-rich nature of the this compound core can be exploited to create molecules with strong two-photon absorption or other desirable NLO properties. beilstein-journals.org

Interactive Data Table: Potential Applications in Materials Science

| Application Area | Synthetic Strategy | Role of this compound |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Suzuki or Heck coupling to form stilbenoid structures | Core unit to be functionalized with chromophores |

| Nonlinear Optical (NLO) Materials | Synthesis of push-pull aromatic systems | Electron-donating part of the molecule |

Future Perspectives and Emerging Research Avenues for 1 Bromo 4 Methoxy 2,5 Dimethylbenzene

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry are increasingly influencing the synthesis and modification of aromatic compounds. For 1-Bromo-4-methoxy-2,5-dimethylbenzene, future research will likely prioritize the development of more environmentally benign methods that reduce waste, avoid hazardous materials, and improve energy efficiency.

Key research avenues include:

Safer Brominating Agents and Catalysts: Traditional bromination methods often use elemental bromine and harsh acids, leading to corrosive byproducts. nih.govalfa-chemistry.com Future approaches will likely focus on alternatives like N-bromosuccinimide (NBS) in aqueous media, which can be catalyzed by organic molecules like mandelic acid, offering high regioselectivity at room temperature. organic-chemistry.org The use of dimethyl sulfoxide (B87167) (DMSO) as a mild and inexpensive oxidant for bromination with HX reagents also presents a greener alternative suitable for large-scale conversions. organic-chemistry.org

Solvent-Free and Alternative Solvent Systems: A significant area of development is the reduction or elimination of volatile organic compounds (VOCs). Research into solvent-free reaction conditions, potentially using mechanochemistry or solid-state reactions, is a promising direction. researchgate.net Additionally, the replacement of conventional solvents with greener alternatives such as water or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) could dramatically reduce the environmental impact of processes involving this compound. mdpi.comarkat-usa.org

Energy-Efficient Synthesis: The application of alternative energy sources such as microwave irradiation and ultrasound (sonochemistry) can lead to significantly reduced reaction times and energy consumption compared to conventional heating methods. nih.govmdpi.com

| Approach | Reagent/Condition | Potential Advantage for this compound Synthesis |

| Catalytic Bromination | N-bromosuccinimide (NBS) / Mandelic acid in water | High regioselectivity, mild room temperature conditions, avoidance of harsh acids. organic-chemistry.org |

| Oxidative Bromination | Hydrogen Bromide (HBr) / Dimethyl Sulfoxide (DMSO) | Use of a mild and inexpensive oxidant, suitable for large-scale production. organic-chemistry.org |

| Alternative Solvents | Water, 2-MeTHF, CPME | Reduced environmental impact and potential for simplified workup procedures. mdpi.comarkat-usa.org |

| Solvent-Free Synthesis | Grinding or melting reactants without solvent | Minimizes solvent waste, potentially leading to higher atom economy. researchgate.net |

Exploration of Novel Reactivity Patterns under Non-Traditional Conditions

Moving beyond standard batch-based laboratory conditions can unlock new reactivity patterns and provide significant process advantages. For this compound, the application of non-traditional conditions such as flow chemistry, photochemistry, and sonochemistry is an active area of future research.

Continuous Flow Chemistry: Performing reactions in continuous flow microreactors offers enhanced control over parameters like temperature, pressure, and residence time. researchgate.net This technology can improve the safety of hazardous reactions, increase yields, and facilitate seamless scalability. researchgate.netacs.org For transformations of this compound, such as palladium-catalyzed cross-couplings, flow chemistry can enable precise control over gas-liquid mixtures (e.g., syngas) and intensify the process, leading to higher throughput. researchgate.net

Photochemistry: The use of light to initiate chemical reactions opens up synthetic pathways that are often inaccessible through thermal methods. Photochemical decarboxylative arylation, for example, allows for the use of aryl bromides as arylation reagents in the late-stage modification of complex molecules like peptides. chemrxiv.org Applying such photochemical methods to this compound could enable novel C-C bond formations under mild conditions.

Sonochemistry: The application of high-frequency ultrasound can induce chemical transformations through the process of acoustic cavitation. nih.gov This can lead to dramatically increased reaction rates and yields for various processes, including brominations and multicomponent reactions. nih.govresearchgate.net Exploring the sonochemical transformations of this compound could lead to more efficient and rapid synthetic protocols.

Development of Highly Efficient and Selective Catalytic Systems

The bromine atom on this compound makes it an ideal substrate for a wide range of transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecules. Future research is focused on creating catalytic systems that offer higher efficiency, greater selectivity, lower catalyst loadings, and broader substrate scope.

Advanced Palladium Catalysis: Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Negishi couplings are cornerstones of modern organic synthesis. arkat-usa.orgmdpi.comnobelprize.org Emerging research focuses on developing next-generation catalysts. This includes palladium complexes with highly active ligands such as N-heterocyclic carbenes (NHCs) or bulky phosphines, which can catalyze reactions at room temperature and with very low catalyst loadings. nih.gov Such systems would allow for the efficient coupling of this compound with a diverse array of organoboron, organozinc, or alkene partners.

Copper-Catalyzed Couplings: As a more abundant and less expensive alternative to palladium, copper catalysis is gaining significant attention. researchgate.net Developing robust copper-catalyzed systems for cross-coupling reactions, such as Sonogashira-type alkynylations or couplings with organozinc reagents, is a key objective. researchgate.netnih.gov These systems could provide a more sustainable and economical route for the functionalization of this compound.

Site-Selective Catalysis: For molecules containing multiple reactive sites, achieving selectivity is a major challenge. While this compound has only one bromo-substituent, its derivatives may have multiple halogens. Research into ligand-controlled or catalyst-controlled site selectivity will be crucial for the precise modification of more complex structures derived from this building block. nih.gov

| Catalytic System | Reaction Type | Key Features and Future Direction |

| Palladium-NHC Complexes | Suzuki, Negishi | High activity, enabling reactions at low temperatures and catalyst loadings; development of more robust and air-stable catalysts. nih.gov |

| Palladium-Phosphine Ligands | Heck, Suzuki | Well-established, but future work aims at phosphine-free systems or catalysts active in greener solvents like water. arkat-usa.org |

| Copper(I) Catalysts | Sonogashira, Alkyne Coupling | Lower cost and toxicity compared to palladium; focus on improving catalyst stability and reaction scope. researchgate.netnih.gov |

| Heterogeneous Catalysts | Suzuki, Heck | Immobilized palladium nanoparticles on supports allow for easy catalyst recovery and reuse, enhancing sustainability. mdpi.comresearchgate.net |

Potential Applications in Supramolecular Chemistry and Nanoscale Assemblies

The unique combination of a bromine atom, a methoxy (B1213986) group, and two methyl groups on an aromatic ring gives this compound specific steric and electronic properties that can be exploited in materials science. Future research may explore its use as a fundamental building block, or "tecton," for the construction of ordered supramolecular structures and nanoscale assemblies.

Halogen Bonding in Crystal Engineering: The bromine atom is an effective halogen bond donor. This directional, non-covalent interaction can be used to guide the self-assembly of molecules in the solid state. By pairing this compound with suitable halogen bond acceptors, researchers could design and synthesize novel co-crystals and organic frameworks with predictable structures and potentially useful properties, such as for electronics or gas storage.

Precursors for Metal-Organic Frameworks (MOFs): The aryl bromide functionality can be converted into other functional groups, such as carboxylic acids or amines, via established cross-coupling and subsequent reactions. The resulting molecules can serve as organic linkers for the synthesis of MOFs. The specific geometry and rigidity imparted by the dimethyl substitution pattern could influence the pore size and topology of the resulting framework, making it a target for creating bespoke materials for catalysis or separation.

Components in Nanoscale Assemblies: The defined shape and functional handles of this compound make it a candidate for incorporation into larger nanoscale structures. It could be used as a precursor to create functionalized surfaces through self-assembled monolayers or as a component in the synthesis of complex macromolecules and dendrimers where precise spatial arrangement is critical.

Q & A

Basic: What are the recommended synthetic routes for 1-Bromo-4-methoxy-2,5-dimethylbenzene?

Answer:

The synthesis typically involves bromination of a pre-functionalized aromatic precursor. For example:

- Direct Bromination: Electrophilic substitution on 4-methoxy-2,5-dimethylbenzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–25°C) .

- Protection/Deprotection Strategies: If regioselectivity is an issue, methoxy and methyl groups can be introduced via sequential alkylation or methoxylation before bromination .

Key Considerations: Monitor reaction progress via TLC or GC-MS. Purify using column chromatography (silica gel, hexane/ethyl acetate eluent) .

Advanced: How do steric and electronic effects influence cross-coupling reactivity of this compound?

Answer:

The substituents (methoxy, methyl, bromine) dictate reactivity in reactions like Suzuki-Miyaura coupling:

- Electronic Effects: The methoxy group (-OCH₃) is electron-donating, activating the ring for electrophilic substitution but deactivating meta positions. Bromine, a strong electron-withdrawing group, enhances oxidative addition in Pd-catalyzed couplings.

- Steric Effects: Methyl groups at positions 2 and 5 create steric hindrance, potentially slowing transmetalation steps.

Methodology: - Use DFT calculations to map electron density and predict reactive sites .

- Optimize catalyst systems (e.g., Pd(PPh₃)₄ with bulky ligands) to mitigate steric challenges .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identify substituent positions via chemical shifts (e.g., methoxy at δ ~3.8 ppm, aromatic protons split by methyl groups) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography: Resolve crystal structure to verify regiochemistry, as demonstrated for analogous bromo-dimethoxybenzene derivatives .

Advanced: What strategies mitigate competing side reactions during synthesis?

Answer:

Common side reactions include over-bromination and demethylation. Mitigation strategies:

- Temperature Control: Maintain sub-25°C to suppress polybromination .

- Protecting Groups: Use acid-labile groups (e.g., SEM) for methoxy to prevent cleavage under harsh conditions .

- Catalyst Screening: Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., FeBr₃) to optimize selectivity .

Experimental Design: Employ a factorial design to evaluate variables (catalyst, solvent, temperature) and identify optimal conditions .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage: Keep in a cool, dry place away from oxidizers and bases. Store in amber glass to prevent light degradation .

- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

Answer:

- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The bromine atom may act as a halogen bond donor .

- QSAR Modeling: Correlate substituent effects (e.g., Hammett σ values) with bioactivity data to design derivatives with enhanced binding .

- Metabolic Stability: Predict cytochrome P450 interactions using tools like BKMS_METABOLIC to assess pharmacokinetic profiles .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Recrystallization: Use ethanol/water mixtures for high-purity crystals.

- Distillation: For liquid phases, fractional distillation under reduced pressure (e.g., bp ~123–124°C for similar bromoarenes) .

- Chromatography: Flash chromatography with gradient elution (hexane → ethyl acetate) to separate brominated byproducts .

Advanced: How does the compound’s structure influence its role as a synthetic intermediate?

Answer:

- Directed Ortho-Metalation: The methoxy group directs lithiation to the ortho position, enabling C–C bond formation .

- Cross-Coupling: Bromine serves as a leaving group in Pd-catalyzed reactions (e.g., Suzuki, Heck) to build biaryl scaffolds for drug candidates .

- Functionalization: Methyl groups can be oxidized to carboxylic acids or hydroxymethyl groups for further derivatization .

Basic: How is the compound’s stability assessed under varying conditions?

Answer:

- Thermal Stability: Perform TGA/DSC to determine decomposition temperatures.

- Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC .

- Hydrolytic Stability: Test in buffered solutions (pH 1–14) at 37°C to simulate physiological conditions .

Advanced: What role does crystallography play in understanding its molecular interactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.